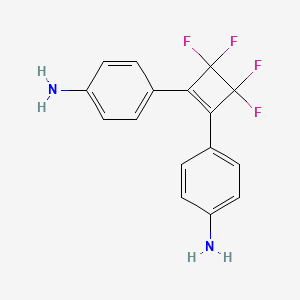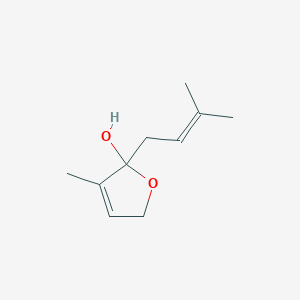![molecular formula C12H13N3O9 B14266632 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate CAS No. 184644-94-8](/img/structure/B14266632.png)
2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl acetate group linked to a carbamoyl group, which is further connected to a propyl chain bearing two nitrooxy groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of phenyl acetate with a carbamoyl chloride derivative under controlled conditions to form the carbamoyl phenyl acetate intermediate. This intermediate is then reacted with a nitrooxypropyl derivative to introduce the nitrooxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized to form nitrate esters.
Reduction: Reduction of the nitrooxy groups can yield hydroxylamine derivatives.
Substitution: The phenyl acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitrate esters.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted phenyl acetate derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The nitrooxy groups can release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The phenyl acetate moiety may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl benzoate
- 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl butyrate
- 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl propionate
Uniqueness
2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both nitrooxy and carbamoyl groups allows for versatile reactivity, making it suitable for a wide range of applications. Additionally, the phenyl acetate moiety enhances its stability and solubility, further distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
184644-94-8 |
|---|---|
Molekularformel |
C12H13N3O9 |
Molekulargewicht |
343.25 g/mol |
IUPAC-Name |
[2-(2,3-dinitrooxypropylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C12H13N3O9/c1-8(16)23-11-5-3-2-4-10(11)12(17)13-6-9(24-15(20)21)7-22-14(18)19/h2-5,9H,6-7H2,1H3,(H,13,17) |
InChI-Schlüssel |
WFKZMAGHBADLIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


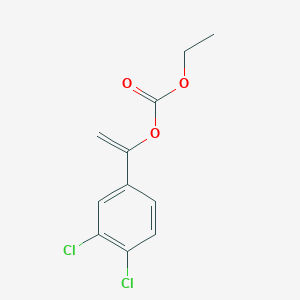

![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)
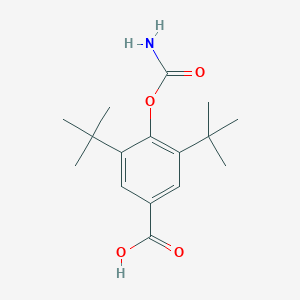
![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)



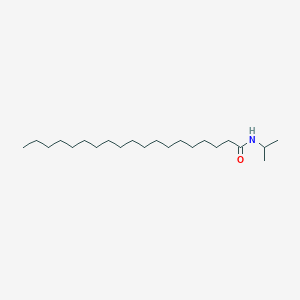
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
